
5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H7ClF3N3O2 and its molecular weight is 305.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
One area of research is the synthesis of heterocyclic compounds, including pyrazole derivatives, which are crucial in medicinal and pharmaceutical industries. These compounds exhibit broad synthetic applications and bioavailability due to their structural versatility. Hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of pyrazole scaffolds, indicating the potential for developing new compounds with complex structures for various applications (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Research
Pyrazole derivatives are recognized for their wide range of biological activities. Research on these compounds encompasses exploring their potential in addressing significant health concerns, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. For instance, studies on pyrazoline derivatives have demonstrated their importance in developing new anticancer agents, highlighting the versatility of pyrazole-based compounds in therapeutic applications (Ray et al., 2022).
Organometallic Chemistry and Material Science
Research also extends into the organometallic chemistry of pyrazole-based ligands. These compounds exhibit potential in forming complexes with metals, which could be of interest in catalysis, material science, and the study of metalloproteins (Etienne, 1996). The versatility of these ligands in forming various complexes underlines their potential in synthesizing new materials with unique properties.
Propriétés
IUPAC Name |
5-(3-chloropyridin-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c12-7-2-1-3-16-8(7)9-6(10(19)20)4-17-18(9)5-11(13,14)15/h1-4H,5H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGNDWMVQCXBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=NN2CC(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





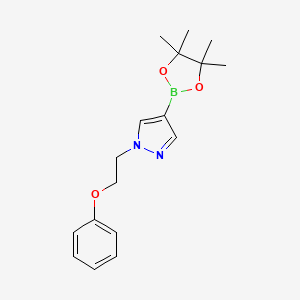


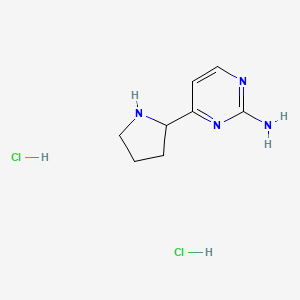
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402321.png)
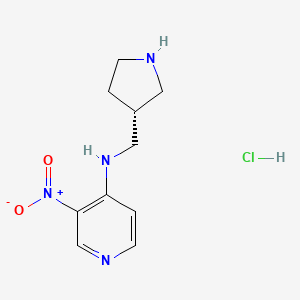
![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1402326.png)
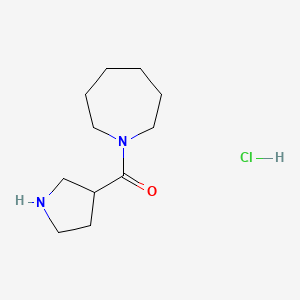

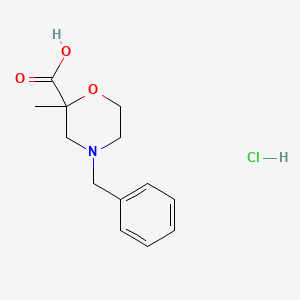

![Ethyl 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine-7-carboxylate](/img/structure/B1402334.png)